molecular formula C28H24N2O3 B11515670 2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide

2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide

Cat. No.: B11515670
M. Wt: 436.5 g/mol
InChI Key: ZWFDPBQMVNYOKC-UHFFFAOYSA-N
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Description

2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine under dehydrating conditions.

    Hydroxylation: Introduction of the hydroxyl group can be done through selective oxidation reactions.

    Aromatic substitution: The aromatic rings can be introduced or modified through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor interaction: Modulating the activity of cellular receptors.

    Pathway modulation: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE: shares structural similarities with other amides and aromatic compounds, such as:

Uniqueness

    Functional Groups: The presence of both hydroxyl and amide groups in the same molecule.

    Aromatic Rings: Multiple aromatic rings contribute to its unique chemical properties.

    Applications: Specific applications in various scientific fields due to its unique structure.

Properties

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(2-hydroxy-2,2-diphenylacetyl)amino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C28H24N2O3/c1-20-12-8-10-18-24(20)29-26(31)23-17-9-11-19-25(23)30-27(32)28(33,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19,33H,1H3,(H,29,31)(H,30,32)

InChI Key

ZWFDPBQMVNYOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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